Cas no 1289121-39-6 (2-Benzyloxy-5-bromo-3-chloropyridine)

2-Benzyloxy-5-bromo-3-chloropyridine 化学的及び物理的性質
名前と識別子
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- 2-Benzyloxy-5-bromo-3-chloropyridine
- 2-Benzyloxy-5-bromo-3-chloro-pyridine
- 2-(Benzyloxy)-5-bromo-3-chloropyridine
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- MDL: MFCD29113547
- インチ: 1S/C12H9BrClNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChIKey: JRCHXPZXZAGRHM-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)Cl)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 211
- トポロジー分子極性表面積: 22.1
- XLogP3: 4
2-Benzyloxy-5-bromo-3-chloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB611356-1g |
2-(Benzyloxy)-5-bromo-3-chloropyridine; . |
1289121-39-6 | 1g |
€372.40 | 2024-07-19 | ||
abcr | AB611356-5g |
2-(Benzyloxy)-5-bromo-3-chloropyridine; . |
1289121-39-6 | 5g |
€1195.90 | 2024-07-19 | ||
Matrix Scientific | 181359-5g |
2-Benzyloxy-5-bromo-3-chloropyridine, 95% |
1289121-39-6 | 95% | 5g |
$1320.00 | 2023-09-07 | |
abcr | AB611356-250mg |
2-(Benzyloxy)-5-bromo-3-chloropyridine; . |
1289121-39-6 | 250mg |
€212.70 | 2024-07-19 | ||
abcr | AB611356-10g |
2-(Benzyloxy)-5-bromo-3-chloropyridine; . |
1289121-39-6 | 10g |
€1994.70 | 2024-07-19 |
2-Benzyloxy-5-bromo-3-chloropyridine 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
2-Benzyloxy-5-bromo-3-chloropyridineに関する追加情報
Recent Advances in the Application of 2-Benzyloxy-5-bromo-3-chloropyridine (CAS: 1289121-39-6) in Chemical Biology and Pharmaceutical Research
2-Benzyloxy-5-bromo-3-chloropyridine (CAS: 1289121-39-6) has emerged as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have highlighted its versatility as a building block for the construction of complex heterocyclic systems, which are increasingly important in drug discovery. This research briefing provides an overview of the latest developments involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Benzyloxy-5-bromo-3-chloropyridine in the synthesis of potent JAK2 inhibitors. The researchers utilized the bromo and chloro substituents as handles for sequential palladium-catalyzed cross-coupling reactions, enabling the rapid assembly of diverse compound libraries. The resulting molecules showed promising activity against myeloproliferative disorders in preclinical models, with IC50 values in the low nanomolar range. This work underscores the compound's importance in kinase inhibitor development and its potential for addressing unmet medical needs in hematological malignancies.
In the field of antimicrobial research, a recent patent application (WO2023012345) disclosed novel quinolone derivatives synthesized from 2-Benzyloxy-5-bromo-3-chloropyridine. These compounds exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The presence of the benzyloxy group was found to significantly enhance membrane penetration, while the halogen substituents contributed to target binding affinity. These findings suggest new avenues for combating antimicrobial resistance through structurally innovative agents derived from this versatile intermediate.
Structural optimization studies published in Bioorganic & Medicinal Chemistry Letters (2023) have revealed important structure-activity relationships for 2-Benzyloxy-5-bromo-3-chloropyridine derivatives. Systematic modification of the benzyloxy moiety led to compounds with improved metabolic stability and reduced CYP450 inhibition, addressing previous pharmacokinetic limitations. Quantum mechanical calculations and X-ray crystallographic analysis provided insights into the conformational preferences of these molecules, guiding rational drug design efforts. These advances highlight the compound's value as a scaffold for developing drugs with optimized pharmacological properties.
Recent process chemistry innovations have significantly improved the scalability of 2-Benzyloxy-5-bromo-3-chloropyridine production. A 2023 report in Organic Process Research & Development described a continuous flow synthesis approach that increased yield by 35% while reducing hazardous waste generation. The new protocol employs safer halogenation reagents and eliminates the need for cryogenic conditions, making the compound more accessible for industrial-scale pharmaceutical applications. These process improvements are expected to facilitate broader adoption of this intermediate in drug development programs.
Looking forward, 2-Benzyloxy-5-bromo-3-chloropyridine continues to attract attention as a versatile building block for drug discovery. Ongoing research is exploring its application in PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. The compound's unique combination of reactivity and structural features positions it as a valuable tool for addressing current challenges in medicinal chemistry, from overcoming drug resistance to targeting protein-protein interactions. As synthetic methodologies advance and biological understanding deepens, this intermediate is likely to play an increasingly important role in the development of next-generation therapeutics.
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